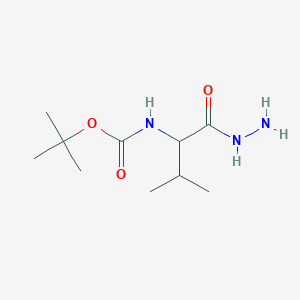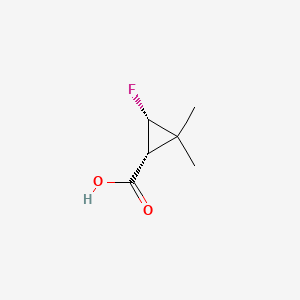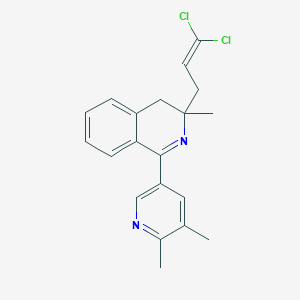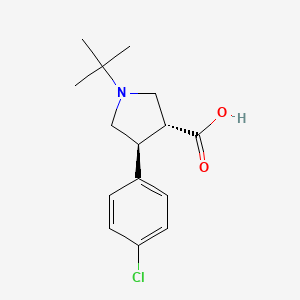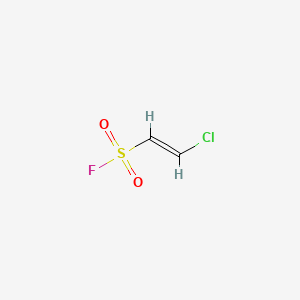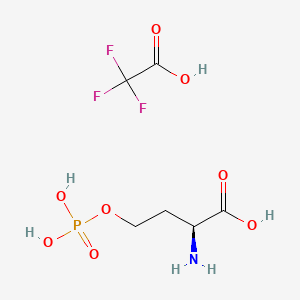
(2S)-2-amino-4-(phosphonooxy)butanoic acid, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4-(phosphonooxy)butanoic acid; trifluoroacetic acid is a compound that combines an amino acid derivative with a phosphonooxy group and trifluoroacetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(phosphonooxy)butanoic acid typically involves the protection of the amino group, followed by the introduction of the phosphonooxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(2S)-2-amino-4-(phosphonooxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and phosphonooxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of amino acid analogs.
科学研究应用
Chemistry
In chemistry, (2S)-2-amino-4-(phosphonooxy)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, (2S)-2-amino-4-(phosphonooxy)butanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (2S)-2-amino-4-(phosphonooxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to modulate enzyme activity and signaling pathways. This interaction can lead to changes in cellular processes and metabolic pathways.
相似化合物的比较
Similar Compounds
(2S)-2-amino-4-(phosphonooxy)butanoic acid: A similar compound with slight variations in the functional groups.
(2S)-2-amino-4-(phosphonooxy)butanoic acid: Another analog with different substituents on the amino acid backbone.
Uniqueness
The uniqueness of (2S)-2-amino-4-(phosphonooxy)butanoic acid lies in its combination of an amino acid derivative with a phosphonooxy group and trifluoroacetic acid. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C6H11F3NO8P |
|---|---|
分子量 |
313.12 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-phosphonooxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10NO6P.C2HF3O2/c5-3(4(6)7)1-2-11-12(8,9)10;3-2(4,5)1(6)7/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);(H,6,7)/t3-;/m0./s1 |
InChI 键 |
FHRPKEAKYJXAQL-DFWYDOINSA-N |
手性 SMILES |
C(COP(=O)(O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C(COP(=O)(O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


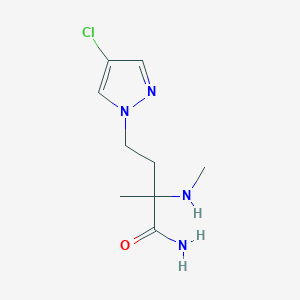
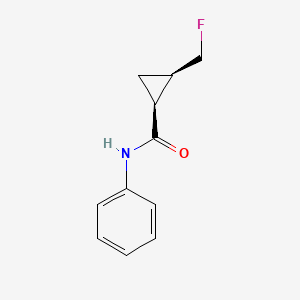
![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)
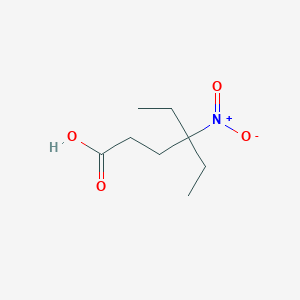
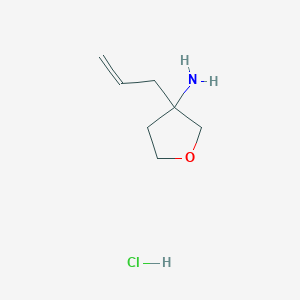
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)
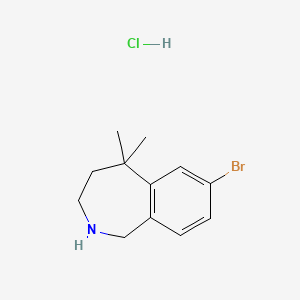
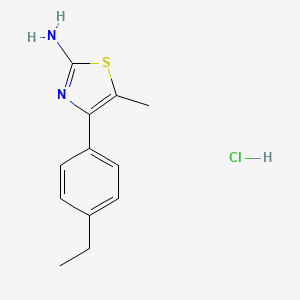
![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)
